molecular formula C11H13N3OS B2469353 7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-29-3

7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2469353
CAS No.: 306979-29-3
M. Wt: 235.31
InChI Key: AWCUVYFSMMWUGM-UHFFFAOYSA-N
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Description

7-Methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused pyridine-triazine core with a methyl group at position 7 and a propylsulfanyl substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry and material science applications.

Synthesis typically involves multi-step reactions, such as nucleophilic substitution on halogenated precursors or coupling reactions using palladium catalysts, as seen in related pyridotriazine derivatives . Characterization via NMR, mass spectrometry, and X-ray crystallography ensures structural fidelity and purity .

Properties

IUPAC Name

7-methyl-2-propylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCUVYFSMMWUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=O)N2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the cyclization of pyrimidinylguanidines with corresponding aldehydes under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Allylsulfanyl vs. Propylsulfanyl : The allyl group in 2-(allylsulfanyl)-4H-pyrido[...] introduces π-bond conjugation, increasing electrophilicity and enhancing interactions with biological targets like DNA or enzymes. This compound demonstrates broad-spectrum antiviral activity, whereas the propylsulfanyl analog may prioritize metabolic stability .
  • Chloro vs. Methyl : The 7-chloro derivative (CAS 306979-08-8) exhibits potent antimicrobial activity due to chlorine’s electronegativity, which disrupts microbial cell membranes. In contrast, the 7-methyl group in the target compound reduces toxicity and improves pharmacokinetics .
  • Piperidinyl Derivatives : The 4-methylpiperidinyl-substituted analog (CAS 896317-67-2) shows strong kinase inhibition (IC₅₀ < 100 nM in EGFR assays) due to hydrogen bonding with catalytic lysine residues. The propylsulfanyl group’s flexibility may reduce binding specificity compared to rigid piperidinyl moieties .

Research Findings and Mechanistic Insights

Kinase Inhibition

Molecular docking studies reveal that 7-methyl-2-(propylsulfanyl)-4H-pyrido[...] binds to ATP pockets of kinases like CDK2 and BRAF, with binding energies comparable to sorafenib (-9.2 kcal/mol vs. -10.1 kcal/mol). However, its inhibitory potency is lower than piperidinyl derivatives, suggesting substituent bulkiness influences target engagement .

Antimicrobial Activity

While the target compound’s antimicrobial efficacy is moderate (MIC = 32 µg/mL against S. aureus), chloro and thiophenyl analogs (e.g., 2-({7-chloro-4-oxo-4H-pyrido[...]}-sulfanyl)-N-(3-chlorophenyl)acetamide) show enhanced activity (MIC = 8 µg/mL) due to halogen-mediated disruption of bacterial membranes .

Biological Activity

7-Methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound with a complex structure that includes both pyridine and triazine moieties. Its molecular formula is C₁₁H₁₃N₃OS, with a molecular weight of approximately 235.31 g/mol. This compound has garnered attention due to its potential biological activities, including anticancer, antifungal, and antiviral properties.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological activity. The presence of the triazine ring allows for nucleophilic substitutions and electrophilic additions, while the propylsulfanyl group may participate in oxidation and substitution reactions.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer activity. Research is ongoing to identify its mechanism of action and specific molecular targets. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.

Antifungal and Antiviral Properties

The compound has also shown promise in antifungal and antiviral assays. Its structural components may interact with fungal cell membranes or viral proteins, disrupting their function. However, detailed studies are required to elucidate these mechanisms fully.

The exact mechanism of action for this compound remains to be fully characterized. It is hypothesized that the compound interacts with specific receptors or enzymes within target cells, leading to altered cellular pathways that promote therapeutic effects. Further research is necessary to map out these interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with related compounds:

Compound Name Structure Notable Features
9-Methyl-2-(methylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-oneSimilar backbone but different substituentsMethylthio group instead of propylsulfanyl
7-Amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneDifferent ring systemExhibits strong anticancer activity
6-Methylthio-pyrimidin-4(3H)-oneRelated structure with thiomethyl groupPotential antiviral activity

The distinct combination of functional groups in this compound may confer unique biological properties not observed in these other compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing analogues of this compound to explore variations in biological activity. For instance:

  • Antiplatelet Activity : Analogues structurally related to ticagrelor have been shown to maintain antiplatelet activity while demonstrating varying degrees of antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Studies : Research involving the compound has demonstrated its potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor in various cancer models .

Q & A

Q. Table 1: Synthetic Conditions for Pyrido-Triazinone Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AlkylationAlkyl anhydride, acetic acid, reflux (2h)65–78>95%
Suzuki CouplingArylboronic acid, Pd(PPh3_3)4_4, dioxane/water70–85>98%

Q. Table 2: Computational vs. Experimental Reactivity Data

ParameterDFT PredictionExperimental ResultDiscrepancy Analysis
Activation Energy (kJ/mol)92.388.5 ± 3.2Solvent polarization not fully modeled

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